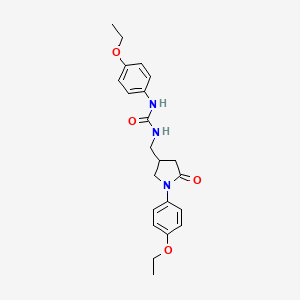

1-(4-Ethoxyphenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Description

1-(4-Ethoxyphenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a urea derivative featuring a pyrrolidin-5-one (pyrrolidone) core substituted with two 4-ethoxyphenyl groups. Urea derivatives are widely studied for their diverse biological activities, including enzyme inhibition and receptor modulation, owing to their hydrogen-bonding capabilities . The presence of the ethoxyphenyl groups likely enhances lipophilicity and metabolic stability compared to unsubstituted phenyl analogs .

Properties

IUPAC Name |

1-(4-ethoxyphenyl)-3-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4/c1-3-28-19-9-5-17(6-10-19)24-22(27)23-14-16-13-21(26)25(15-16)18-7-11-20(12-8-18)29-4-2/h5-12,16H,3-4,13-15H2,1-2H3,(H2,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTXVMCWCIISADK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxyphenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxyphenyl isocyanate with a pyrrolidinyl derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxyphenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines, thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical properties of the target compound and its analogs:

*Hypothetical values based on structural analogs.

Functional Group Impact on Properties

- Ethoxyphenyl vs. Chlorophenyl : Ethoxy (-OCH2CH3) is electron-donating, increasing solubility in organic solvents, while chloro (-Cl) is electron-withdrawing, enhancing metabolic resistance but reducing solubility .

- Fluorophenyl vs.

- Urea Core : The urea (-NHCONH-) moiety facilitates hydrogen bonding, critical for target recognition in enzyme inhibition (e.g., glucokinase activators in ) .

Biological Activity

1-(4-Ethoxyphenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C20H24N2O3

- Molecular Weight : 344.42 g/mol

- CAS Number : 647843-56-9

This compound features a urea moiety linked to a pyrrolidine derivative, which may contribute to its biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study focused on the inhibition of cancer cell proliferation demonstrated that derivatives with similar structures can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, leading to cell cycle arrest and apoptosis induction .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Preliminary studies have shown that it exhibits inhibitory effects against several bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined through standard broth dilution methods, indicating effective antimicrobial properties that warrant further investigation .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzyme Activity : The compound has been shown to inhibit specific enzymes involved in cell signaling and proliferation.

- Interaction with G Protein-Coupled Receptors (GPCRs) : It may modulate GPCR pathways, which are crucial for various physiological responses .

- Induction of Oxidative Stress : Similar compounds have been reported to induce oxidative stress in cancer cells, leading to apoptosis .

QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies have been conducted to predict the biological activity of this compound based on its chemical structure. These models utilize various molecular descriptors to correlate structural features with biological effects, providing insights into potential modifications for enhanced activity .

Case Study 1: Anticancer Activity Assessment

A recent study evaluated the anticancer properties of a series of urea derivatives, including this compound. The results demonstrated substantial cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of approximately 15 µM. The study highlighted the importance of the ethoxyphenyl group in enhancing anticancer activity .

Case Study 2: Antimicrobial Efficacy

In a separate investigation, the antimicrobial efficacy was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating promising potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 1-(4-Ethoxyphenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea, and what reaction conditions are critical?

- Methodology : Synthesis typically involves three key steps (Table 1):

| Step | Reaction Type | Key Reagents/Conditions |

|---|---|---|

| 1 | Pyrrolidinone ring formation | Cyclization of precursors under acidic/basic conditions (e.g., HCl or NaOH) |

| 2 | Ethoxyphenyl group introduction | Electrophilic aromatic substitution (e.g., using ethoxy bromide in presence of Lewis acids) |

| 3 | Urea moiety attachment | Reaction of isocyanate with amine (e.g., using triphosgene for isocyanate generation) |

- Critical Conditions : Temperature control (<60°C for urea formation to prevent side reactions), solvent selection (e.g., DMF for polar intermediates), and purification via column chromatography .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

- Primary Techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm and 4.0–4.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated m/z 395.2 for C₂₂H₂₇N₃O₄) .

- Infrared Spectroscopy (IR) : Urea carbonyl stretch observed near 1640–1680 cm⁻¹ .

Q. What primary biological activities have been explored for this compound?

- Reported Activities :

- Enzyme Inhibition : Potential inhibition of kinases (e.g., MAPK) and inflammatory enzymes (COX-2) due to pyrrolidinone-urea interactions .

- Receptor Modulation : Structural analogs show affinity for G-protein-coupled receptors (GPCRs) implicated in metabolic disorders .

Advanced Research Questions

Q. How can synthetic routes be optimized for scalability while maintaining high yield and purity?

- Strategies :

- Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing reaction times (e.g., 30% faster cyclization vs. batch methods) .

- Catalyst Screening : Heterogeneous catalysts (e.g., zeolites) enhance electrophilic substitution efficiency .

- Challenges : Balancing solvent volume reduction with intermediate solubility; in-line purification (e.g., scavenger resins) minimizes post-processing .

Q. What experimental strategies are recommended to elucidate the compound’s mechanism of action in enzyme inhibition?

- Approaches :

- Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., ATP analogs for kinase inhibition) .

- X-ray Crystallography : Co-crystallization with target enzymes (e.g., COX-2) to identify binding motifs .

- Molecular Dynamics Simulations : Predict binding stability of urea-pyrrolidinone interactions .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., in vitro vs. in vivo efficacy)?

- Methodology :

- Metabolic Stability Assays : Evaluate hepatic microsomal degradation to explain in vivo variability .

- Pharmacokinetic Profiling : Measure bioavailability and tissue distribution (e.g., LC-MS/MS for plasma concentration) .

- Off-Target Screening : Use proteome-wide affinity chromatography to identify unintended interactions .

Q. What approaches are used to analyze structure-activity relationships (SAR) for analogs of this compound?

- SAR Strategies :

- Functional Group Substitution : Compare ethoxy vs. methoxy phenyl analogs (e.g., 10-fold lower IC₅₀ in ethoxy derivatives for kinase inhibition) .

- Molecular Docking : Rank analogs by predicted binding energy to prioritize synthesis .

- QSAR Modeling : Correlate logP values with cytotoxicity (e.g., optimal logP 2.5–3.5 for blood-brain barrier penetration) .

Data Contradictions and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.